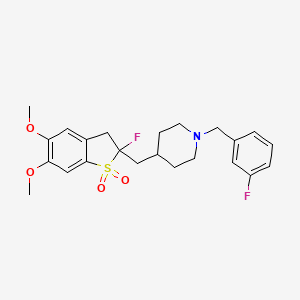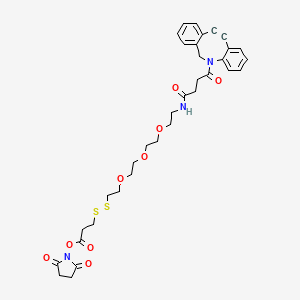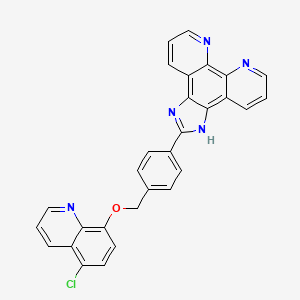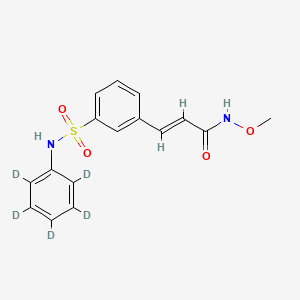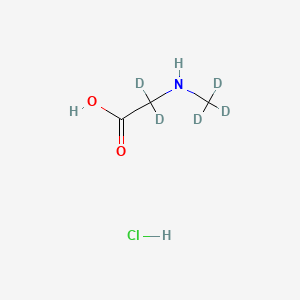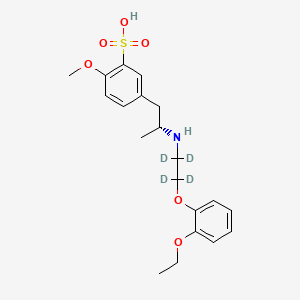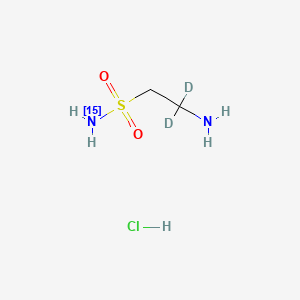
Aurinamide-15N,d2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurinamide-15N,d2 (hydrochloride) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable heavy isotopes such as nitrogen-15 and deuterium allows for precise quantitation and tracking during various experimental processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aurinamide-15N,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Aurinamide molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Aurinamide-15N,d2 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotope-labeled compounds. The production methods are designed to ensure high purity and consistent labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aurinamide-15N,d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified Aurinamide molecules with different functional groups .
Aplicaciones Científicas De Investigación
Aurinamide-15N,d2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic flux analysis and stable isotope labeling studies.
Biology: Employed in studies involving protein and peptide labeling to track biological processes.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Aurinamide-15N,d2 (hydrochloride) involves its incorporation into biological molecules and systems. The stable heavy isotopes allow for precise tracking and quantitation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparación Con Compuestos Similares
Aurinamide-15N,d2 (hydrochloride) is unique due to its dual labeling with nitrogen-15 and deuterium. Similar compounds include other isotope-labeled Aurinamides and isotope-labeled amino acids and peptides. The dual labeling provides enhanced capabilities for tracking and quantitation compared to single-labeled compounds .
List of Similar Compounds
- Aurinamide-15N
- Aurinamide-d2
- Isotope-labeled amino acids
- Isotope-labeled peptides
Propiedades
Fórmula molecular |
C2H9ClN2O2S |
|---|---|
Peso molecular |
163.63 g/mol |
Nombre IUPAC |
2-amino-2,2-dideuterioethane(15N)sulfonamide;hydrochloride |
InChI |
InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H/i1D2,4+1; |
Clave InChI |
DGUVEYAZTOUCEJ-NSOJZIRRSA-N |
SMILES isomérico |
[2H]C([2H])(CS(=O)(=O)[15NH2])N.Cl |
SMILES canónico |
C(CS(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


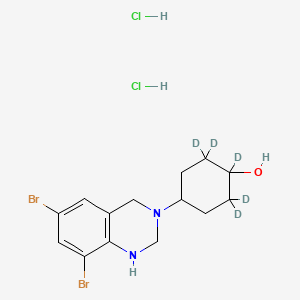
![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
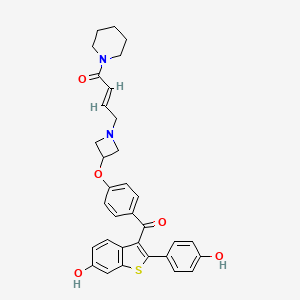


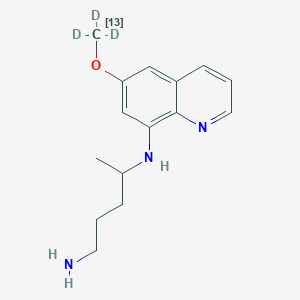
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
